molecular formula C12H9N3O2 B1614376 2-(4-Isocyanatophenoxy)-6-methylpyrazine CAS No. 921938-98-9

2-(4-Isocyanatophenoxy)-6-methylpyrazine

Cat. No.: B1614376
CAS No.: 921938-98-9
M. Wt: 227.22 g/mol
InChI Key: ABVOFXCRJAZHGH-UHFFFAOYSA-N
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Description

2-(4-Isocyanatophenoxy)-6-methylpyrazine is an organic compound characterized by the presence of an isocyanate group attached to a phenoxy ring, which is further connected to a methylpyrazine moiety

Scientific Research Applications

2-(4-Isocyanatophenoxy)-6-methylpyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives

Safety and Hazards

Isocyanates, including “2-(4-Isocyanatophenoxy)-6-methylpyrazine”, can pose safety and health hazards. They can cause skin irritation, serious eye irritation, allergic skin reaction, respiratory sensitization, and may be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanatophenoxy)-6-methylpyrazine typically involves the reaction of 4-isocyanatophenol with 6-methylpyrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dichloromethane (DCM), with the reaction being catalyzed by bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isocyanatophenoxy)-6-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenoxy derivatives, amines, and various pyrazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Isocyanatophenoxy)-6-methylpyrazine involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects and applications in materials science .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(4-isocyanatophenoxy)-2,6-(prop-2-yn-1-yloxy)-1,3,5-triazine
  • 1,2-Bis(4-isocyanatophenoxy)ethane
  • 4-Isocyanatophenyl isocyanate

Uniqueness

2-(4-Isocyanatophenoxy)-6-methylpyrazine is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the isocyanate and pyrazine moieties allows for versatile chemical modifications and applications .

Properties

IUPAC Name

2-(4-isocyanatophenoxy)-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-9-6-13-7-12(15-9)17-11-4-2-10(3-5-11)14-8-16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVOFXCRJAZHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640395
Record name 2-(4-Isocyanatophenoxy)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-98-9
Record name 2-(4-Isocyanatophenoxy)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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